molecular formula C20H22N2O3S B2458827 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide CAS No. 900004-94-6

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide

Cat. No. B2458827
CAS RN: 900004-94-6
M. Wt: 370.47
InChI Key: VRBKIGSQEMVINU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide were not found, a related compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antioxidant Activity

The compound has been found to have significant antioxidant properties . It was tested for its ability to interact with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl radical) as well as with the water-soluble azo compound AAPH (2,2′-azobis (2-amidinopropane) dihydrochloride) . The compound showed high interaction with DPPH, indicating its potential as an antioxidant .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory activity . It was tested for its ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory response . One of the derivatives of the compound was found to be a potent LOX inhibitor .

Antibacterial Activity

The compound has been synthesized and evaluated for its antibacterial properties . Some derivatives of the compound showed promising activity against Staphylococcus aureus, a common cause of bacterial infections .

Inhibition of Lipid Peroxidation

The compound has been found to inhibit lipid peroxidation . Lipid peroxidation is a process that can lead to cell damage, and inhibitors of this process can have therapeutic potential .

Synthesis of Novel Derivatives

The compound has been used as a starting point for the synthesis of novel derivatives with potential biological activity . These derivatives were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .

ADMET Calculation

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations have been performed on the compound and its derivatives . These calculations provide important information about the pharmacokinetic profile of the compound, which is crucial in drug development .

properties

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-8-17(23)22(13-14-9-6-5-7-10-14)20-21-18-15(24-2)11-12-16(25-3)19(18)26-20/h5-7,9-12H,4,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBKIGSQEMVINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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